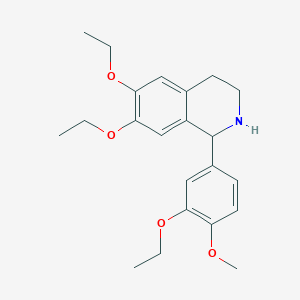
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinoline alkaloids. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. One direction is the development of new drugs based on this compound for the treatment of various diseases, including neurodegenerative diseases and cancer. Another direction is the investigation of the mechanisms of action of this compound, particularly its effects on various enzymes and receptors in the brain. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone. Another method involves the reduction of a 1,2,3,4-tetrahydroisoquinoline derivative using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuropharmacology, this compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-5-25-19-13-16(8-9-18(19)24-4)22-17-14-21(27-7-3)20(26-6-2)12-15(17)10-11-23-22/h8-9,12-14,22-23H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUBMJGRUCSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5977322.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5977328.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B5977329.png)
![1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B5977339.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5977347.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977355.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5977363.png)
![N-[(1-benzyl-4-piperidinyl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977377.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)
![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)